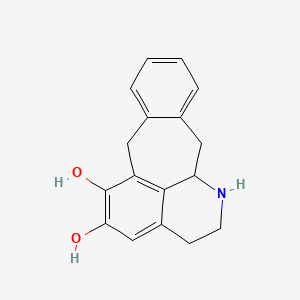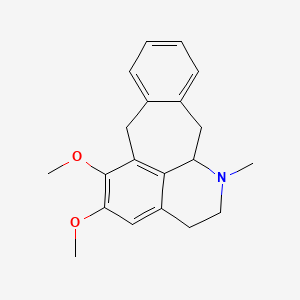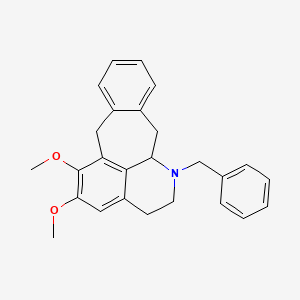![molecular formula C18H15NO2 B10793727 (1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one](/img/structure/B10793727.png)
(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one is a complex organic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for probing biological pathways .
Medicine
In medicine, ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer and infectious diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for various technological applications .
Mechanism of Action
The mechanism of action of ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrene derivatives, such as:
- 1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene
- 1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene
- 1,3,6,8-Tetrakis((6-(n-octyloxy)naphthalene-2-yl)ethynyl)pyrene
Uniqueness
What sets ®-7-Methyl-6a,7,8,9-tetrahydro-6H-1-oxa-7-aza-benzo[cd]pyren-2-one apart is its specific structural features, such as the presence of a fused ring system and unique functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(1R)-2-methyl-9-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-10-one |
InChI |
InChI=1S/C18H15NO2/c1-19-8-7-10-5-6-14-17-15-11(9-13(19)16(10)17)3-2-4-12(15)18(20)21-14/h2-6,13H,7-9H2,1H3/t13-/m1/s1 |
InChI Key |
UCVKKWQVIIHPLH-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C5C3=C(C=C2)OC(=O)C5=CC=C4 |
Canonical SMILES |
CN1CCC2=C3C1CC4=C5C3=C(C=C2)OC(=O)C5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide](/img/structure/B10793655.png)
![N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-4-methylbenzamide](/img/structure/B10793661.png)



![(1R)-2-methyl-10-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-9-one](/img/structure/B10793692.png)
![acetic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10793704.png)
![1,6-Dimethyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-ol](/img/structure/B10793705.png)
![(S)-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10793710.png)
![N-(6-Methyl-1,5,5a,6,7,8-hexahydro-6-aza-benzo[mno]aceanthrylen-1-yl)-acetamide](/img/structure/B10793712.png)

![2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide](/img/structure/B10793734.png)
![docosanoic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester](/img/structure/B10793741.png)
![(R)-10-Methyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793745.png)
